Thymidine-5'-diphosphate
Overview
Description
Thymidine-5’-Diphosphate is a nucleotide diphosphate that plays a crucial role in the biosynthesis of deoxyribonucleic acid. It is an ester of pyrophosphoric acid with the nucleoside thymidine, consisting of a pyrophosphate group, a pentose sugar ribose, and the nucleobase thymine . This compound is essential in various biochemical processes, particularly in the synthesis of deoxyribonucleic acid and ribonucleic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine-5’-Diphosphate can be synthesized through the phosphorylation of thymidine. The reaction involves the use of pyrophosphoric acid and thymidine under specific conditions to form the diphosphate ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, Thymidine-5’-Diphosphate is produced using enzymatic methods. Enzymes such as nucleoside diphosphate kinases are employed to catalyze the phosphorylation of thymidine monophosphate to thymidine diphosphate. This method is preferred due to its efficiency and specificity .
Chemical Reactions Analysis
Types of Reactions: Thymidine-5’-Diphosphate undergoes various chemical reactions, including:
Phosphorylation: The addition of a phosphate group to form thymidine triphosphate.
Hydrolysis: The cleavage of the diphosphate bond to form thymidine monophosphate and inorganic phosphate.
Substitution: Reactions involving the replacement of functional groups on the thymine base.
Common Reagents and Conditions:
Phosphorylation: Requires adenosine triphosphate and nucleoside diphosphate kinase as a catalyst.
Hydrolysis: Typically conducted in aqueous solutions with the presence of specific enzymes or acidic conditions.
Substitution: Involves reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed:
Thymidine Triphosphate: Formed through phosphorylation.
Thymidine Monophosphate: Formed through hydrolysis.
Substituted Thymidine Derivatives: Formed through substitution reactions.
Scientific Research Applications
Thymidine-5’-Diphosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: Plays a vital role in the study of deoxyribonucleic acid replication and repair mechanisms.
Medicine: Utilized in the development of antiviral and anticancer drugs. It serves as a substrate for enzymes involved in the activation of prodrugs.
Industry: Employed in the production of deoxyribonucleic acid-based products and as a reagent in biochemical assays
Mechanism of Action
Thymidine-5’-Diphosphate exerts its effects primarily through its role in nucleotide metabolism. It serves as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. These triphosphates are essential for deoxyribonucleic acid synthesis and repair. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as replication and transcription .
Comparison with Similar Compounds
Thymidine Monophosphate: A nucleotide monophosphate with a single phosphate group.
Thymidine Triphosphate: A nucleotide triphosphate with three phosphate groups.
Deoxyuridine Diphosphate: A nucleotide diphosphate with uracil as the nucleobase
Uniqueness: Thymidine-5’-Diphosphate is unique due to its specific role in the synthesis of deoxyribonucleic acid. Unlike thymidine monophosphate and thymidine triphosphate, it serves as an intermediate in the phosphorylation pathway, making it essential for the regulation of nucleotide pools within the cell. Additionally, its interactions with specific enzymes and its involvement in various biochemical pathways highlight its distinctiveness .
Properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLXYODCHAELLY-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027011 | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | dTDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
491-97-4 | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thymidine 5'-diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymidine 5′-(trihydrogen diphosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THYMIDINE 5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ3K1P45DF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | dTDP | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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